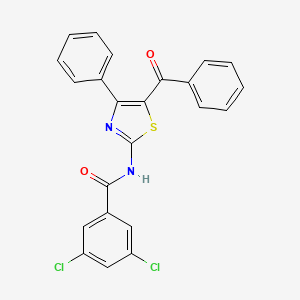
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide is a chemical compound with the molecular formula C23H16N2O2S . It is a complex organic compound that is part of the benzamide class of compounds .
Synthesis Analysis
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide involves several steps, but the exact process is not detailed in the available resources .Molecular Structure Analysis
The molecular structure of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide is characterized by a benzoyl group attached to a phenyl group and a thiazol group . The exact structure analysis is not available in the current resources.Chemical Reactions Analysis
The chemical reactions involving N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide are not specified in the available resources .Physical And Chemical Properties Analysis
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide has a molecular weight of 384.45034 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Antitumor Activity
Compounds related to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide have been studied for their antitumor activities. For instance, a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed promising activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016). Another study focused on celecoxib derivatives, which included thiazolyl structures, and these compounds showed significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Antimicrobial and Anti-Proliferative Activities
Research on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety revealed their potential as antimicrobial and anti-proliferative agents. These compounds were found effective against HCT-116 cancer cells and showed notable inhibitory effects (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Anticancer Evaluation
A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Herbicidal Activity
A compound similar to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide, specifically N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, has been identified as an active herbicide on annual and perennial grasses, with potential utility in various agricultural applications (Viste, Cirovetti, & Horrom, 1970).
Synthesis and Characterization
Studies on the synthesis and characterization of related compounds include the development of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers with potent antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N2O2S/c24-17-11-16(12-18(25)13-17)22(29)27-23-26-19(14-7-3-1-4-8-14)21(30-23)20(28)15-9-5-2-6-10-15/h1-13H,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWMDZZXEKMAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

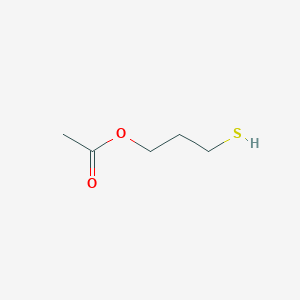
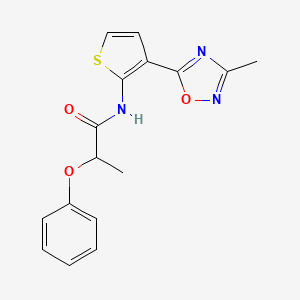
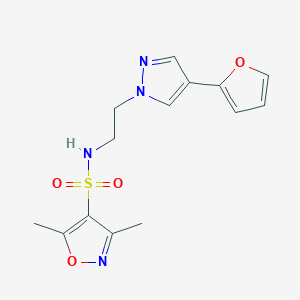
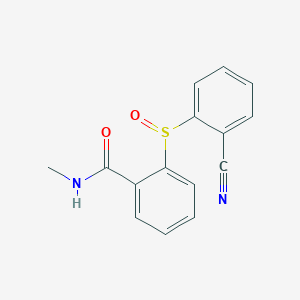

![N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2703205.png)
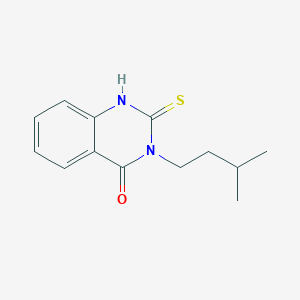


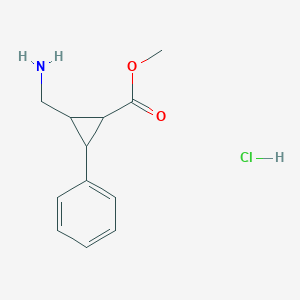

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2703215.png)

![2-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2703220.png)